N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a triazole moiety, and a thiazole carboxamide group
Preparation Methods
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring with an ethylating agent.
Synthesis of the triazole moiety: The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.
Formation of the thiazole ring: This can be achieved through a condensation reaction involving appropriate thioamide precursors.
Coupling of the triazole and thiazole moieties: This step involves the formation of an amide bond between the triazole and thiazole rings.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares the cyclohexene and ethyl groups but differs in the presence of a methoxybenzeneacetamide moiety.
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar in structure but with a methoxyphenylacetamide group instead of the triazole and thiazole moieties.
The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE lies in its combination of the cyclohexene, triazole, and thiazole carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N6OS |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1,2,4-triazol-4-ylmethyl)anilino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6OS/c28-20(22-11-10-16-4-2-1-3-5-16)19-13-29-21(26-19)25-18-8-6-17(7-9-18)12-27-14-23-24-15-27/h4,6-9,13-15H,1-3,5,10-12H2,(H,22,28)(H,25,26) |
InChI Key |
KGFZWHARWKUBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)CN4C=NN=C4 |
Origin of Product |
United States |
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